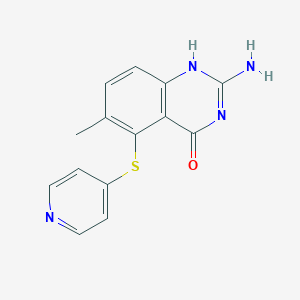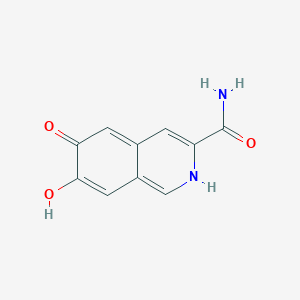
7-hydroxy-6-oxo-2H-isoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-6-oxo-2H-isoquinoline-3-carboxamide, also known as 7-Hydroxy-3-carboxamidoisoquinoline (HCQ), is a heterocyclic compound that has been the subject of scientific research for its potential applications in various fields. HCQ is a white crystalline powder that is soluble in water and organic solvents. It has been synthesized using various methods, and its synthesis method is an important aspect of its research.
作用機序
HCQ exerts its biological effects through various mechanisms, including the inhibition of enzymes involved in the production of reactive oxygen species, the modulation of signaling pathways involved in inflammation and cell survival, and the induction of cell death in cancer cells. HCQ has been shown to inhibit the activity of various enzymes, including NADPH oxidase, xanthine oxidase, and cyclooxygenase-2. It has also been shown to modulate various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway.
生化学的および生理学的効果
HCQ has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of oxidative stress and inflammation. HCQ has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases. HCQ has been shown to modulate oxidative stress and inflammation through the inhibition of reactive oxygen species and the modulation of cytokine production.
実験室実験の利点と制限
HCQ has various advantages and limitations for lab experiments. Its advantages include its low toxicity, its solubility in water and organic solvents, and its ability to inhibit various enzymes and signaling pathways. Its limitations include its limited stability in solution, its potential for non-specific binding to proteins, and its potential for interference with other compounds in biological samples.
将来の方向性
There are various future directions for the research on HCQ. These include the development of new synthesis methods for HCQ, the identification of new biological targets for HCQ, and the optimization of HCQ for clinical use. The development of new synthesis methods for HCQ could lead to the production of more efficient and cost-effective methods for the synthesis of HCQ. The identification of new biological targets for HCQ could lead to the discovery of new applications for HCQ in the treatment of various diseases. The optimization of HCQ for clinical use could lead to the development of new drugs that are more effective and less toxic than current drugs.
合成法
HCQ can be synthesized using various methods, including the Pinner reaction, the Skraup reaction, and the condensation reaction. The Pinner reaction involves the reaction of isoquinoline with an acid chloride in the presence of a Lewis acid catalyst to form the corresponding amide. The Skraup reaction involves the reaction of aniline with glycerol and sulfuric acid to form a quinoline derivative, which can then be oxidized to HCQ. The condensation reaction involves the reaction of 2-hydroxybenzaldehyde with aniline in the presence of a base to form the corresponding Schiff base, which can then be cyclized to HCQ.
科学的研究の応用
HCQ has been the subject of scientific research for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. HCQ has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
146515-42-6 |
|---|---|
製品名 |
7-hydroxy-6-oxo-2H-isoquinoline-3-carboxamide |
分子式 |
C10H8N2O3 |
分子量 |
204.18 g/mol |
IUPAC名 |
6,7-dihydroxyisoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)7-1-5-2-8(13)9(14)3-6(5)4-12-7/h1-4,13-14H,(H2,11,15) |
InChIキー |
OJUNRVBMXVTBNF-UHFFFAOYSA-N |
異性体SMILES |
C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)N |
SMILES |
C1=C2C=C(N=CC2=CC(=C1O)O)C(=O)N |
正規SMILES |
C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)N |
同義語 |
3-Isoquinolinecarboxamide, 6,7-dihydroxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



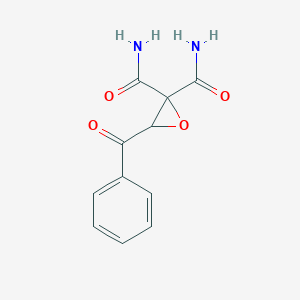
![methyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B128597.png)
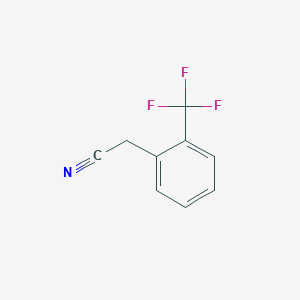
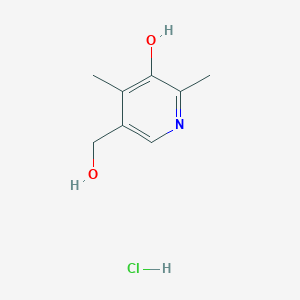
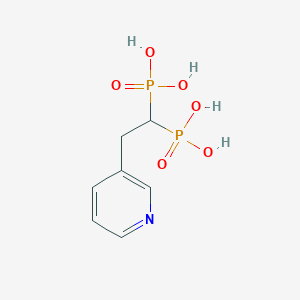
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128609.png)
![1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128618.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate](/img/structure/B128620.png)
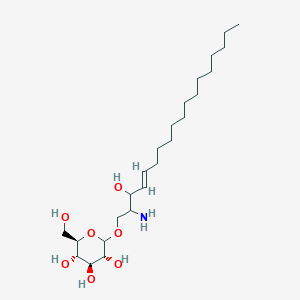
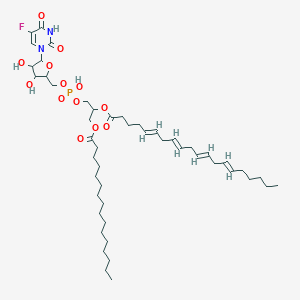
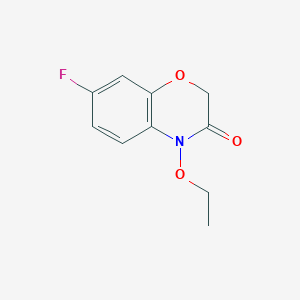
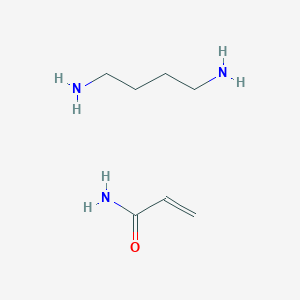
![1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone](/img/structure/B128639.png)
